molecular formula C9H13Cl2F3N2 B13058763 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13058763
M. Wt: 277.11 g/mol
InChI Key: ZMZKVWJLRVEABE-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a diamine compound featuring a trifluoromethyl phenyl group, presented as a dihydrochloride salt to enhance its stability for research applications. While the specific applications for this exact molecule are not fully detailed in the literature, its core structure suggests significant potential in key scientific fields. Compounds containing both aromatic amine and trifluoromethyl groups are highly valued in materials science, particularly in the synthesis of high-performance polymers . Incorporating similar diamines into polymer chains, such as in polyimides, has been shown to confer excellent solubility, low water absorption, and a low dielectric constant, which are critical properties for developing flexible displays and advanced electronic substrates . Furthermore, the trifluoromethylphenyl moiety is a common pharmacophore in medicinal chemistry research . The diamine functionality can serve as a critical building block for the synthesis of various heterocyclic compounds, including imidazoles and other nitrogen-containing scaffolds, which are frequently explored for their biological activities . Researchers can utilize this reagent to develop novel chemical entities for pharmacological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H

InChI Key

ZMZKVWJLRVEABE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)N)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

  • Procedure: 4-(Trifluoromethyl)benzaldehyde reacts with ethylenediamine in ethanol solvent under controlled temperature to form an imine intermediate. This intermediate is then reduced, commonly using reducing agents such as sodium borohydride or catalytic hydrogenation, to yield the diamine base.
  • Salt Formation: The free base is treated with hydrochloric acid to generate the dihydrochloride salt.
  • Reaction Conditions: Typical temperatures range from ambient to moderate heating; solvent choice is often ethanol for solubility and reaction control.
  • Advantages: Straightforward, scalable, and uses readily available reagents.
  • Reference: Vulcanchem product synthesis description.

Biocatalytic Reduction Route

  • Procedure: 4-(Trifluoromethyl)acetophenone undergoes enantioselective reduction catalyzed by recombinant Escherichia coli cells expressing carbonyl reductase enzymes to produce the corresponding chiral alcohol intermediate.
  • Subsequent Steps: The alcohol intermediate is further converted to the diamine via amination steps.
  • Industrial Optimization: Use of surfactants and natural deep eutectic solvents enhances biocatalyst activity and yield.
  • Advantages: High enantioselectivity, mild conditions, and environmentally friendly.
  • Reference: Benchchem synthetic route and industrial process overview.

Reductive Opening of Imidazoline Intermediates

  • Procedure: Imidazoline derivatives of the compound are prepared and then subjected to reductive opening using borane dimethyl sulfide complex in tetrahydrofuran (THF) under argon atmosphere at 70 °C for 24 hours.
  • Workup: After cooling, hydrochloric acid is added to protonate the amines, followed by removal of THF and basification to extract the free diamine.
  • Advantages: Provides a robust and mild method to obtain the diamine with controlled stereochemistry.
  • Reference: Journal of Organic Chemistry methodology.

Reaction Conditions and Parameters

Method Solvent(s) Temperature Reaction Time Key Reagents Notes
Reductive Amination Ethanol Ambient to 60 °C Several hours Sodium borohydride or catalytic H2 Imine intermediate formation and reduction
Biocatalytic Reduction Aqueous media with surfactants 30–40 °C Hours to days Recombinant E. coli, carbonyl reductase Enantioselective step, green chemistry focus
Reductive Opening (Imidazoline) THF 70 °C 24 hours Borane dimethyl sulfide, HCl Argon atmosphere, controlled stereochemistry

Chemical Reaction Analysis

  • The key transformations involve reductive amination , biocatalytic reduction , and reductive ring opening .
  • The trifluoromethyl group remains intact throughout, imparting chemical stability.
  • The diamine functionality allows for further derivatization or salt formation.
  • Reaction monitoring often employs High-Performance Liquid Chromatography (HPLC) to track conversion and purity.

Summary Table of Preparation Routes

Preparation Route Starting Material(s) Key Steps Advantages Typical Yield Range Reference
Reductive Amination 4-(Trifluoromethyl)benzaldehyde + Ethylenediamine Imine formation + reduction + HCl salt formation Simple, scalable, cost-effective 70–85%
Biocatalytic Reduction 4-(Trifluoromethyl)acetophenone Enzymatic ketone reduction + amination High enantioselectivity, green process 60–80%
Reductive Opening of Imidazoline Imidazoline intermediate Borane reduction + acid/base workup Mild conditions, stereocontrol 65–75%

Research Findings and Industrial Notes

  • Industrial processes emphasize optimization of biocatalytic steps by employing surfactants and deep eutectic solvents to enhance enzyme activity and product yield.
  • The hydrochloride salt form improves compound stability and handling for pharmaceutical applications.
  • Analytical techniques such as HPLC and NMR spectroscopy are essential for monitoring reaction progress and confirming product stereochemistry and purity.
  • The trifluoromethyl group's presence significantly affects the compound’s lipophilicity and biological interactions, motivating precise control over stereochemistry during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals.

Case Studies :

  • Antitumor Activity : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis. For instance, studies have shown a significant reduction in cell viability in specific cancer models when treated with this compound.
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties through the inhibition of neuroinflammatory processes. This could be beneficial in developing treatments for neurodegenerative diseases.

Materials Science

The compound is also explored for its role in materials science, particularly as a component in coatings and polymers due to its chemical stability and unique properties.

Applications :

  • Coatings : The incorporation of trifluoromethyl groups into polymer matrices can enhance chemical resistance and thermal stability, making them suitable for high-performance applications .
  • Synthesis of Advanced Materials : Its reactivity allows for the synthesis of novel materials with tailored properties for specific applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride

  • Structure: Adds two nitro (-NO₂) groups at the 2- and 6-positions of the phenyl ring alongside the trifluoromethyl group.
  • Properties: Nitro groups increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.

N1-(4-Fluorophenyl)ethane-1,2-diamine

  • Structure : Substitutes the trifluoromethyl group with a single fluorine atom at the para position.
  • Properties : Fluorine’s high electronegativity and small size result in moderate electron withdrawal and improved bioavailability. However, fluorine lacks the lipophilicity of -CF₃, reducing membrane permeability .
  • Key Difference : Lower logP (lipophilicity) compared to the trifluoromethyl analog, making it less suitable for central nervous system (CNS) targeting.

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride

  • Structure : Contains two para-methoxy (-OCH₃) groups on a chiral ethylenediamine backbone.
  • Properties : Methoxy groups are electron-donating, altering electronic properties and enabling applications in asymmetric catalysis. The dihydrochloride salt enhances water solubility .
  • Key Difference : The electron-donating nature contrasts sharply with the electron-withdrawing -CF₃ group, leading to divergent reactivity in coordination chemistry.

Functional Group Modifications

N1,N1-Dimethyl-1-(4-(trifluoromethyl)phenyl)ethane-1,2-diamine derivatives

  • Structure : Methyl groups on the amine nitrogen atoms (e.g., CAS 884504-58-9).
  • These derivatives are explored for their modified pharmacokinetic profiles .
  • Key Difference : Reduced hydrogen-bonding capacity compared to the primary amine in the target compound.

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

  • Structure : Features a trifluoromethyl group at the 3-position and a fluorine at the 2-position of the phenyl ring.
  • Key Difference : Positional isomerism significantly impacts molecular geometry and target affinity.

Pharmacological and Physicochemical Data

Compound Melting Point (°C) logP (ClogP) Key Applications Reference
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl Not reported ~2.5 (est.) Drug intermediates, ligand synthesis
N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine HCl 358–359 ~1.8 LSD1 inhibition
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl Not reported ~1.2 Chiral catalysts
N1-(4-Fluorophenyl)ethane-1,2-diamine Not reported ~0.9 Antimicrobial agents

Notes:

  • The trifluoromethyl derivative’s higher logP (estimated) suggests superior lipid membrane penetration compared to fluorine- or methoxy-substituted analogs.

Biological Activity

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is C₉H₁₃Cl₂F₃N₂, with a molecular weight of 277.11 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring and an ethane-1,2-diamine moiety, enhancing its lipophilicity and potential interactions with biological membranes .

The synthesis typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylenediamine , often in the presence of ethanol as a solvent. Catalysts may be employed to improve yields, followed by purification through recrystallization.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl groups. Specifically, 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine has shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria have been reported as low as 25.9 µM , indicating strong bactericidal properties .

CompoundMIC (µM)Activity Type
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine25.9Bactericidal
Reference Strain (S. aureus)12.9Bactericidal

This compound demonstrates not only bactericidal effects but also the ability to inhibit biofilm formation, which is critical in treating persistent infections .

Anti-inflammatory Potential

In addition to its antimicrobial properties, research indicates that this compound may modulate inflammatory pathways. Compounds with similar structures have been shown to influence the activity of NF-κB, a key transcription factor in inflammatory responses. Variations in substituents on the phenyl ring can significantly alter pro- or anti-inflammatory activities . For instance, specific derivatives have been found to enhance NF-κB activity by up to 15% , suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study focusing on the antimicrobial properties of trifluoromethyl-containing compounds found that derivatives similar to 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine exhibited potent activity against MRSA with an MIC of 12.9 µM . This study included time-kill assays that confirmed the bactericidal nature of these compounds against both growing and stationary-phase cells .

Case Study 2: Safety Profile in Animal Models

In vivo studies using mouse models demonstrated that doses up to 50 mg/kg did not result in significant toxicity as assessed by various organ toxicity markers. This suggests a favorable safety profile for further development as an antimicrobial agent .

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